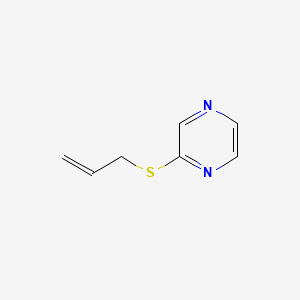

2-(Allylthio)pyrazine

Descripción general

Descripción

2-(Allylthio)pyrazine, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2S and its molecular weight is 152.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemopreventive Properties

2-(Allylthio)pyrazine has been extensively studied for its ability to inhibit carcinogenesis, particularly in liver tissues. Research indicates that it selectively inhibits cytochrome P450 2E1, an enzyme involved in the activation of various carcinogens.

Case Study: Hepatoprotective Effects

A study demonstrated that this compound significantly reduced liver fibrosis induced by dimethylnitrosamine in rats. The compound inhibited the expression of transforming growth factor-beta1 and improved liver function markers such as plasma protein and albumin levels .

| Effect | Before Treatment | After Treatment |

|---|---|---|

| Plasma Alanine Aminotransferase | Increased | Decreased |

| Plasma Bilirubin | Increased | Decreased |

| Total Plasma Protein | Decreased | Increased |

This indicates its potential utility in preventing liver damage from chemical exposures.

Inhibition of Hepatotoxicity

In another investigation, this compound was shown to ameliorate hepatotoxicity caused by vinyl carbamate, a known hepatocarcinogen. The administration of this compound prior to exposure resulted in decreased serum aspartate aminotransferase and alanine aminotransferase activities, signifying reduced liver damage .

Data Table: Effects on Hepatotoxicity

| Parameter | Control Group | This compound Group |

|---|---|---|

| Serum Aspartate Aminotransferase | High | Low |

| Serum Alanine Aminotransferase | High | Low |

| Tumor Incidence | High | Significantly Reduced |

Induction of Apoptosis in Cancer Cells

The compound also exhibits anti-cancer properties by inducing apoptosis in human promyelocytic leukemia (HL-60) cells. Treatment with this compound led to decreased cell viability and characteristic morphological changes associated with apoptosis, including nuclear fragmentation .

Pharmacokinetic Interactions

Research has also explored the pharmacokinetic interactions of this compound with other drugs, such as theophylline. It was found that pretreatment with this compound altered the metabolism of theophylline, leading to decreased formation of its metabolites due to suppression of cytochrome P450 enzymes .

Pharmacokinetic Data Table

| Metabolite | Control Group AUC | This compound AUC |

|---|---|---|

| 1,3-Dimethyluric Acid | 106 µg/min/ml | 62.3 µg/min/ml |

Radioprotective Properties

In addition to its chemopreventive effects, this compound has been identified as a radioprotective agent against total body irradiation. It enhances the expression of detoxifying genes, thereby reducing radiation-induced injuries .

Propiedades

Número CAS |

164352-89-0 |

|---|---|

Fórmula molecular |

C7H8N2S |

Peso molecular |

152.22 g/mol |

Nombre IUPAC |

2-prop-2-enylsulfanylpyrazine |

InChI |

InChI=1S/C7H8N2S/c1-2-5-10-7-6-8-3-4-9-7/h2-4,6H,1,5H2 |

Clave InChI |

ZYBMMXTUPCNGBL-UHFFFAOYSA-N |

SMILES |

C=CCSC1=NC=CN=C1 |

SMILES canónico |

C=CCSC1=NC=CN=C1 |

Key on ui other cas no. |

164352-89-0 |

Sinónimos |

2-(allylthio)pyrazine |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.